REACTION_CXSMILES
|
[CH3:1][NH:2][C:3](=[S:6])[NH:4][NH2:5].[F:7][C:8]([F:13])([F:12])[C:9](O)=O>>[CH3:1][N:2]1[C:9]([C:8]([F:13])([F:12])[F:7])=[N:5][NH:4][C:3]1=[S:6]
|
Name
|
|
Quantity
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257 g
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Type
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reactant
|
Smiles
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CNC(NN)=S
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Name
|
|
Quantity
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1.2 L
|
Type
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reactant
|
Smiles
|
FC(C(=O)O)(F)F
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture is refluxed for 16 hours
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Duration
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16 h
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Type
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CONCENTRATION
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Details
|
It is then concentrated under a water pump vacuum
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Type
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CUSTOM
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Details
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the residue is triturated with diethyl ether/petroleum ether (5:100 by volume)
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Type
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CUSTOM
|
Details
|
the product, which is obtained as crystals
|
Type
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CUSTOM
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Details
|
is isolated by filtration
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Name
|
|
Type
|
product
|
Smiles
|
CN1C(NN=C1C(F)(F)F)=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 444.5 g | |
YIELD: PERCENTYIELD | 95.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |